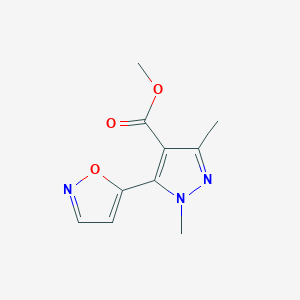![molecular formula C12H12Cl4O3 B071037 3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol CAS No. 178043-48-6](/img/structure/B71037.png)
3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol
Übersicht
Beschreibung
3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol, also known as DCDPA, is a chemical compound that has been studied for its potential use in various scientific research applications.
Wirkmechanismus
3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol works by inhibiting the activity of acrolein, which is a toxic byproduct of lipid peroxidation that can cause damage to cells and tissues. By inhibiting acrolein, 3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol may help to reduce oxidative stress and inflammation in the body, which can contribute to the development of various diseases.
Biochemische Und Physiologische Effekte
Studies have shown that 3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol can reduce oxidative stress and inflammation in various cell and animal models. It has also been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain, which are characteristic of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol in lab experiments is its specificity for acrolein inhibition, which can help to reduce off-target effects. However, one limitation is that 3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol may not be effective in all disease models, and further research is needed to determine its efficacy in different contexts.
Zukünftige Richtungen
There are several future directions for research on 3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in cancer therapy, as it may be able to inhibit the growth of cancer cells. Additionally, further research is needed to determine the optimal dosage and administration of 3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol for different disease models.
Wissenschaftliche Forschungsanwendungen
3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol has been studied for its potential use as an inhibitor of the enzyme acrolein, which is involved in the formation of oxidative stress in the body. It has also been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
CAS-Nummer |
178043-48-6 |
|---|---|
Produktname |
3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol |
Molekularformel |
C12H12Cl4O3 |
Molekulargewicht |
346 g/mol |
IUPAC-Name |
3-[2,6-dichloro-4-(3,3-dichloroprop-2-enoxy)phenoxy]propan-1-ol |
InChI |
InChI=1S/C12H12Cl4O3/c13-9-6-8(18-5-2-11(15)16)7-10(14)12(9)19-4-1-3-17/h2,6-7,17H,1,3-5H2 |
InChI-Schlüssel |
WJXVUDLJJISECG-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)OCCCO)Cl)OCC=C(Cl)Cl |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)OCCCO)Cl)OCC=C(Cl)Cl |
Synonyme |
3(2,6-DICHLORO-4-(3,3-DICHLOROALLYLOXY)PHENOXY)PROPAN-1-OL |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

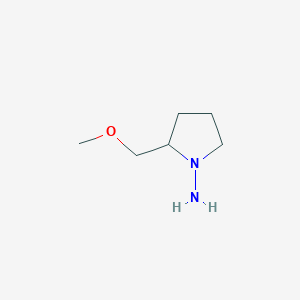
![Ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B70957.png)
![3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene](/img/structure/B70960.png)
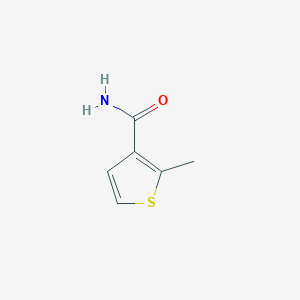
![trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)](/img/structure/B70964.png)
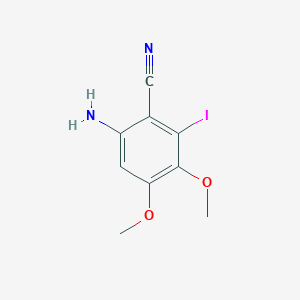
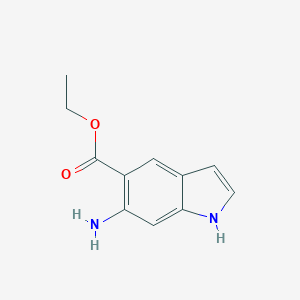
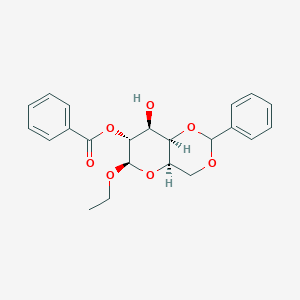
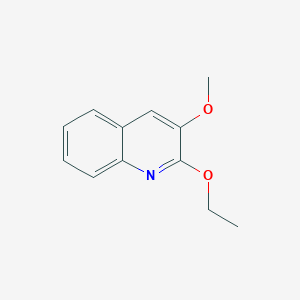
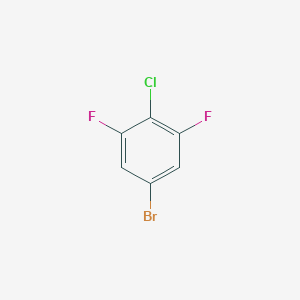
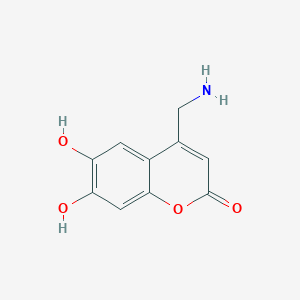
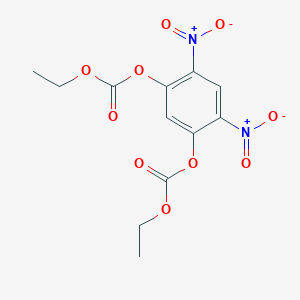
![4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol](/img/structure/B70986.png)
